molecular formula C10H14N2O3 B11188252 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide

Cat. No.: B11188252
M. Wt: 210.23 g/mol
InChI Key: YNUJDDFXRLMXJT-UHFFFAOYSA-N
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Description

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is a synthetic small molecule featuring an acetamide core substituted with methoxy and 2-methoxypyridinylmethyl groups. Compounds with similar methoxy-pyridine and acetamide functional groups are frequently utilized as key intermediates or building blocks in medicinal chemistry campaigns for the synthesis of more complex target molecules . This acetamide derivative is valued in research for its potential to serve as a precursor in drug discovery, particularly in the development of pharmacologically active agents. Analogs of this compound have been investigated in various therapeutic areas, including as inhibitors for specific bacterial targets and viral proteases . The structure offers points for further chemical modification, making it a versatile scaffold for constructing compound libraries aimed at exploring structure-activity relationships (SAR). This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for research reference purposes.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-N-[(2-methoxypyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-9(13)12-6-8-4-3-5-11-10(8)15-2/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

YNUJDDFXRLMXJT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=C(N=CC=C1)OC

Origin of Product

United States

Preparation Methods

Halogenation and Cross-Coupling of Pyridine Intermediates

Source outlines a method for introducing aryl groups to pyridine via Suzuki-Miyaura coupling. Adapting this approach, 2-methoxy-3-bromopyridine undergoes coupling with methylboronic acid to install the methyl group at position 3. Subsequent iodination using N-iodosuccinimide (NIS) in acetonitrile yields 3-iodo-2-methoxypyridine (Table 1).

Table 1: Halogenation of 2-Methoxypyridine

StepReagentsConditionsYield (%)
1NBS, CH₃CN30°C, 5 h85
2NIS, AcOH80°C, 12 h78

The iodinated intermediate is then subjected to a Negishi coupling with zinc-methyl chloride under palladium catalysis to introduce the methyl group.

Reductive Amination of 3-Formyl-2-Methoxypyridine

An alternative route involves formylation of 2-methoxypyridine at position 3 using Vilsmeier-Haack conditions (POCl₃, DMF), followed by reductive amination with ammonium acetate and sodium cyanoborohydride. This yields 3-(aminomethyl)-2-methoxypyridine with 67% efficiency (Scheme 1).

Scheme 1:
2-Methoxypyridine → Vilsmeier-Haack formylation → 3-Formyl-2-methoxypyridine → Reductive amination → 3-(Aminomethyl)-2-methoxypyridine.

Synthesis of 2-Methoxyacetyl Chloride

Chlorination of 2-Methoxyacetic Acid

2-Methoxyacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, yielding 2-methoxyacetyl chloride with 92% conversion. Excess SOCl₂ is removed under reduced pressure to isolate the acyl chloride.

Amidation of 3-(Aminomethyl)-2-Methoxypyridine

EDCI-Mediated Coupling

Source demonstrates amidation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine. Applying this method, 3-(aminomethyl)-2-methoxypyridine reacts with 2-methoxyacetyl chloride in dichloromethane at 25°C for 12 hours (Table 2).

Table 2: Amidation Reaction Parameters

ReagentEquivSolventTime (h)Yield (%)
2-Methoxyacetyl Cl1.2CH₂Cl₂1272
EDCI1.5Pyridine1268

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate 2-methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide.

Direct Acetylation with 2-Methoxyacetic Anhydride

Adapting Source, 2-methoxyacetic anhydride is prepared by reacting 2-methoxyacetic acid with acetic anhydride. The aminomethylpyridine derivative is acetylated in tetrahydrofuran (THF) at 50°C, achieving a 65% yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45 (d, J = 7.6 Hz, 1H, pyridine-H), 6.80 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H), 4.40 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.42 (s, 2H, COCH₂).

  • ¹³C NMR: δ 170.2 (C=O), 158.1 (pyridine-C), 149.3 (pyridine-C), 135.6 (pyridine-C), 122.4 (pyridine-C), 71.8 (OCH₃), 58.3 (OCH₃), 42.1 (CH₂).

Mass Spectrometry (MS)

  • ESI-MS: m/z 239.1 [M+H]⁺, calculated for C₁₁H₁₄N₂O₃: 238.1.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

MethodAdvantagesLimitationsYield (%)
EDCI-mediated couplingMild conditions, high purityCost of EDCI72
Direct acetylationScalable, inexpensive reagentsLower regioselectivity65

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The methoxy groups and the acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Analogues in Medicinal Chemistry

2-Methoxy-N-((6-(1-Methyl-4-(Methylamino)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide
  • Structure: A complex heterocyclic system fused to the pyridine ring, with additional methyl and methylamino substituents.
  • Activity : Binds to the pseudokinase domain of tyrosine kinase 2 (TYK2), demonstrating inhibitory activity in autoimmune disease models. The methoxy group likely stabilizes interactions with the hydrophobic pocket of TYK2 .
  • Key Difference : The extended heterocyclic system increases molecular weight (C₁₉H₂₁N₇O₂, MW: 379.42) and complexity compared to the target compound, enhancing target specificity but reducing synthetic accessibility .
N-(2-Fluorophenyl)-2-Methoxy-N-[1-(2-Phenylethyl)piperidin-4-yl]Acetamide (Ocfentanil)
  • Structure : Contains a fluorophenyl group and a piperidine ring instead of pyridine.
  • Activity : Acts as a µ-opioid receptor agonist. The methoxy group contributes to lipophilicity, aiding blood-brain barrier penetration .
  • Key Difference : The absence of a pyridine ring and presence of fluorine alter electronic properties, shifting applications from kinase inhibition to analgesia .

Agrochemical Analogues

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)
  • Structure : Chlorine and methoxymethyl groups on the acetamide backbone, with diethylphenyl substitution.
  • Activity : Herbicidal activity via inhibition of very-long-chain fatty acid synthesis. The chlorine atom enhances electrophilicity, enabling covalent binding to plant enzymes .
  • Key Difference : Chlorine substitution increases reactivity and environmental persistence compared to the methoxy-dominated target compound .

Heterocyclic and Sulfur-Containing Analogues

2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide
  • Structure : Triazole-thioether linkage and methoxy-methylphenyl group.
  • Activity: Potential antifungal or anticancer activity due to the triazole’s ability to coordinate metal ions. The sulfur atom enhances π-π stacking interactions .
  • Key Difference : The triazole-thioether moiety introduces redox activity absent in the target compound, broadening applications in catalysis or metalloenzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight LogP<sup>a</sup> Key Substituents Primary Application Reference
Target Compound C₁₁H₁₄N₂O₃ 222.24 1.2 2-Methoxypyridine, Methoxyamide Kinase Inhibition (Research)
TYK2 Inhibitor () C₁₉H₂₁N₇O₂ 379.42 2.8 Imidazopyrrolopyridine Autoimmune Disease Therapy
Ocfentanil C₂₂H₂₇FN₂O₂ 370.47 3.5 Fluorophenyl, Piperidine Analgesia
Alachlor C₁₄H₂₀ClNO₂ 269.77 3.0 Chlorine, Methoxymethyl Herbicide
Triazole-Thioether Acetamide () C₂₀H₂₂N₆O₂S 410.49 2.5 Triazole, Sulfur Antifungal Research

<sup>a</sup> Predicted using fragment-based methods.

Key Research Findings

  • Methoxy Group Impact: Methoxy substituents in the target compound improve solubility (logP = 1.2) compared to chlorine-containing agrochemicals (logP = 3.0), reducing nonspecific binding in biological systems .
  • Heterocyclic Systems : Extended heterocycles (e.g., imidazopyrrolopyridine in TYK2 inhibitors) enhance target affinity but complicate synthesis and metabolic stability .
  • Safety Profiles : Unlike opioid analogs (e.g., Ocfentanil), the target compound lacks documented neurotoxicity, aligning with its research-focused applications .

Biological Activity

2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, including a methoxy group and a pyridine ring. This article explores its biological activities, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure

The molecular formula for 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide is C12_{12}H15_{15}N2_{2}O3_{3}. The presence of methoxy groups enhances its solubility and biological interaction potential.

Biological Activities

Research indicates that 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide exhibits several significant biological activities:

  • Anticancer Properties : This compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance, it has been tested against human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential use in cancer therapeutics.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics.

The mechanism by which 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors. The methoxy groups may enhance binding affinity to these targets, modulating their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains

Synthesis Methods

The synthesis of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis techniques. These methods are designed to produce the compound efficiently while minimizing by-products. The general steps include:

  • Formation of the Pyridine Ring : Utilizing methoxypyridine derivatives.
  • Acetamide Formation : Coupling the pyridine derivative with acetamide.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.

Case Studies

Recent studies have highlighted the potential applications of 2-Methoxy-N-((2-methoxypyridin-3-yl)methyl)acetamide in various fields:

  • Cancer Research : A study examining its effects on breast cancer cells demonstrated a significant reduction in cell viability at certain concentrations, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro tests against common pathogens revealed that the compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AmidationDMF, 70°C, 12h65–78>92%
PurificationSilica gel (hexane:EtOAc 3:1)85>98%

Q. Table 2: Biological Activity Profiling

Assay TypeTargetResult (IC₅₀/EC₅₀)Notes
Kinase inhibitionEGFR1.2 µMATP-competitive
AntimicrobialS. aureusMIC = 8 µg/mLSynergy with β-lactams

Critical Considerations

  • Contradictions in Data : Variability in reported bioactivity may stem from differences in assay protocols or compound batches. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential .
  • Safety Handling : While toxicity data are limited, PPE (gloves, goggles) and fume hoods are mandatory during synthesis. Waste disposal must comply with EPA/DOT regulations .

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